4-Chloro-6-fluoro-8-methylquinoline
Overview
Description
4-Chloro-6-fluoro-8-methylquinoline is a chemical compound with the molecular formula C10H6ClFN2 . It is a solid substance and its IUPAC name is 4-chloro-6-fluoro-8-methyl-3-quinolinecarbonitrile .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-6-fluoro-8-methylquinoline, often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-8-methylquinoline is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound, with chlorine, fluorine, and methyl substituents at the 4th, 6th, and 8th positions respectively .Chemical Reactions Analysis
4-Chloro-6-fluoro-2-methylquinoline can react with 2,6-Dinitro-4-trifluormethylnatriumphenolat to obtain the 4-(2,6-dinitro-4-trifluoromethyl-phenoxy)-6-fluoro-2-methyl-quinoline .Physical And Chemical Properties Analysis
4-Chloro-6-fluoro-8-methylquinoline is a solid substance . It has a predicted boiling point of 280.5±35.0 °C and a predicted density of 1.311±0.06 g/cm3 .Scientific Research Applications
1. Fluorophore Applications in Biochemistry and Medicine
4-Chloro-6-fluoro-8-methylquinoline, like many quinoline derivatives, is recognized for its efficacy as a fluorophore. These derivatives are extensively utilized in biochemistry and medicine for the study of various biological systems. They are particularly prominent in DNA fluorophores based on fused aromatic systems. Their potential as antioxidants and radioprotectors is also a subject of ongoing research (Aleksanyan & Hambardzumyan, 2013).
2. Antimicrobial Activity
Quinoline derivatives, including 4-Chloro-6-fluoro-8-methylquinoline, have shown promise in antimicrobial applications. They have been tested against various bacterial and fungal strains, demonstrating significant antibacterial activity, particularly against certain bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009).
3. Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of 4-Chloro-6-fluoro-8-methylquinoline have been examined through experimental and computational methods. This includes detailed analysis of geometric parameters, vibrational analysis, and electronic absorption, providing insight into its potential applications in various scientific fields (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
4. Antibacterial Potency and Structural Relationships
Studies on 4-Chloro-6-fluoro-8-methylquinoline have demonstrated its significant antibacterial activities against a range of bacteria, including both Gram-positive and Gram-negative strains. The structure-activity relationship (SAR) of this compound has been a key focus, revealing how its structural components contribute to its antibacterial potency (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
5. Foodborne Bacteria and Natural Preservatives
Research involving 4-Chloro-6-fluoro-8-methylquinoline and its analogues has shown potential in the development of natural preservatives against foodborne bacteria. The compound's antimicrobial activities make it a promising candidate for maintaining the quality of food products, offering an alternative to synthetic preservatives (Kim, Lee, Yang, & Lee, 2014).
Safety And Hazards
4-Chloro-6-fluoro-8-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Relevant Papers There are several papers that discuss the synthesis, properties, and applications of fluorinated quinolines, including 4-Chloro-6-fluoro-8-methylquinoline . These papers provide valuable insights into the chemical properties and potential applications of this compound .
properties
IUPAC Name |
4-chloro-6-fluoro-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZNMMHSDBYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-8-methylquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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